molecular formula C19H16N2O6S B6012748 N-[4-(benzenesulfonylcarbonylamino)-2-methoxyphenyl]furan-2-carboxamide

N-[4-(benzenesulfonylcarbonylamino)-2-methoxyphenyl]furan-2-carboxamide

Cat. No.: B6012748
M. Wt: 400.4 g/mol
InChI Key: VGNYFGYYEQNGQS-UHFFFAOYSA-N
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Description

N-[4-(benzenesulfonylcarbonylamino)-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzenesulfonylcarbonylamino)-2-methoxyphenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of furan-2-carbonyl chloride with 4-(benzenesulfonylcarbonylamino)-2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product in good yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-[4-(benzenesulfonylcarbonylamino)-2-methoxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzenesulfonamide group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

  • Oxidation products include furan-2,3-dione derivatives.
  • Reduction products include benzenesulfonamide derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

N-[4-(benzenesulfonylcarbonylamino)-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(benzenesulfonylcarbonylamino)-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation. These actions make it a potential candidate for therapeutic applications, particularly in the treatment of cancer and infectious diseases .

Comparison with Similar Compounds

Uniqueness: N-[4-(benzenesulfonylcarbonylamino)-2-methoxyphenyl]furan-2-carboxamide is unique due to its combination of a furan ring, benzenesulfonyl group, and methoxyphenyl group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

N-[4-(benzenesulfonylcarbonylamino)-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-26-17-12-13(9-10-15(17)21-18(22)16-8-5-11-27-16)20-19(23)28(24,25)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNYFGYYEQNGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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